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molecular formula C16H16F3NO B159337 Norfluoxetine CAS No. 83891-03-6

Norfluoxetine

Cat. No. B159337
M. Wt: 295.30 g/mol
InChI Key: WIQRCHMSJFFONW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07034059B2

Procedure details

A preferred method of preparing enantiomerically pure enantiomers of norfluoxetine comprises the asymmetric synthesis of the compound from 3-benzoylpropionic acid. According to this method, 3-benzoylpropionic acid is methylated to provide methyl 3-benzylpropionate, which is then contacted with (+)-B-chlorodiisopinocamphenylborane chloride ((+)-DIP-Cl) to provide (R)-χ-phenyl-χ-butrolactone if R-norfluoxetine is being prepared, or with (−)-DIP-Cl to provide (S)-χ-phenyl-χ-butrolactone if S-norfluoxetine is being prepared. The lactone is subsequently contacted with ammonia to provide the corresponding chiral 4-hydroxy-4-phenylbutanamide (i.e., (R)- or (S)-4-hydroxy-4-phenylbutanamide). A cyclic carbamate is then prepared from the amide by contacting the chiral 4-hydroxy-4-phenylbutanamide with iodobenzene diacetate. The carbamate is then contacted with base to provide chiral 3-amino-(1R)-phenyl-propanol-1-ol, which is subsequently converted to the corresponding enantiomer of norfluoxetine free base by contacting it with sodium hydride and 4-chlorobenzotrifluoride. This free base can then be converted into a salt by known methods. For example, (D)-tartaric acid can be contacted with (R)-norfluoxetine free base to provide (R)-norfluoxetine.(D)-tartarate. Similarly, (L)-tartaric acid can be contacted with (S)-norfluoxetine free base to provide (S)-norfluoxetine.(L)-tartarate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1C=CC(C(OC2C=CC(C(F)(F)F)=CC=2)CCN)=CC=1.[C:22]([CH2:30][CH2:31][C:32]([OH:34])=[O:33])(=O)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>>[CH2:22]([CH2:30][CH2:31][C:32]([O:34][CH3:1])=[O:33])[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)C(CCN)OC=2C=CC(=CC2)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)CCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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